5-cyclopropyl-1H-indole-2-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
1242429-48-6 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-cyclopropyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c14-12(15)11-6-9-5-8(7-1-2-7)3-4-10(9)13-11/h3-7,13H,1-2H2,(H,14,15) |
InChI Key |
HYFDZIHPJSTLBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)NC(=C3)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 5-Cyclopropyl-1H-indole-2-carboxylic Acid in Medicinal Chemistry
This technical guide details the chemical profile, synthesis, and therapeutic utility of 5-cyclopropyl-1H-indole-2-carboxylic acid (CAS 1242429-48-6).
Executive Summary
5-cyclopropyl-1H-indole-2-carboxylic acid is a high-value heterocyclic building block used extensively in the discovery of antiviral (HCV NS5B polymerase inhibitors), antiparasitic (Chagas disease), and anticancer therapeutics. Its structural significance lies in the 5-cyclopropyl moiety , which serves as a bioisostere for alkyl groups while restricting conformational entropy and enhancing metabolic stability against CYP450 oxidation. This guide outlines the compound's physicochemical properties, validated synthetic pathways, and its role as a privileged scaffold in structure-activity relationship (SAR) campaigns.
Chemical Profile & Properties
This compound is an indole derivative characterized by a carboxylic acid at the C2 position and a cyclopropyl ring at the C5 position.[1][2]
| Property | Data |
| CAS Number | 1242429-48-6 |
| IUPAC Name | 5-cyclopropyl-1H-indole-2-carboxylic acid |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |
| pKa (Calc) | ~3.8 (Carboxylic acid), ~16 (Indole NH) |
| LogP (Calc) | 3.1 – 3.4 |
| H-Bond Donors | 2 (NH, OH) |
| H-Bond Acceptors | 2 (C=O, OH) |
Structural Significance
The cyclopropyl group at C5 is critical for two reasons:
-
Hydrophobic Filling : It fills small lipophilic pockets (e.g., in the NS5B polymerase thumb domain) more efficiently than a methyl or ethyl group due to its expanded volume and unique electronic properties (Walsh orbitals).
-
Metabolic Blocking : Unlike an ethyl group, the cyclopropyl ring lacks benzylic protons susceptible to rapid metabolic oxidation, prolonging the half-life of the parent drug.
Synthetic Pathways (Process Chemistry)
The synthesis of CAS 1242429-48-6 is typically achieved via a Suzuki-Miyaura cross-coupling on a halogenated indole core, followed by ester hydrolysis. This route is preferred over the Fischer indole synthesis for this specific derivative due to the instability of cyclopropyl-anilines under harsh acidic conditions.
Reaction Scheme Logic
The workflow involves installing the cyclopropyl ring before the final deprotection of the carboxylic acid to prevent catalyst poisoning by the free acid.
Figure 1: Synthetic route from commercially available 5-bromoindole precursor to the target acid.
Detailed Experimental Protocol
Step 1: Suzuki-Miyaura Coupling
-
Reagents : Charge a reaction vessel with Ethyl 5-bromo-1H-indole-2-carboxylate (1.0 eq), Cyclopropylboronic acid (1.5 eq), Potassium phosphate tribasic (K₃PO₄, 3.0 eq), and Tricyclohexylphosphine (PCy₃, 0.1 eq).
-
Catalyst : Add Palladium(II) acetate (Pd(OAc)₂, 0.05 eq).
-
Solvent : Add a degassed mixture of Toluene and Water (10:1 ratio).
-
Reaction : Heat to 100°C under nitrogen atmosphere for 12–16 hours. Monitor by LC-MS for disappearance of the bromide.
-
Workup : Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Step 2: Ester Hydrolysis
-
Dissolution : Dissolve the intermediate ester in THF/MeOH (1:1).
-
Base Addition : Add aqueous Lithium Hydroxide (LiOH·H₂O, 4.0 eq).
-
Reaction : Stir at room temperature for 4 hours.
-
Isolation : Acidify the mixture to pH 2–3 using 1M HCl. The product, 5-cyclopropyl-1H-indole-2-carboxylic acid , will precipitate. Filter, wash with water, and dry under vacuum.
Therapeutic Applications & SAR
This compound serves as a "scaffold locker," orienting pharmacophores in a specific vector while providing lipophilic contacts.
A. HCV NS5B Polymerase Inhibitors
In the development of drugs like Beclabuvir and related indole-based non-nucleoside inhibitors, the 5-position of the indole binds into a hydrophobic pocket on the surface of the NS5B enzyme (Thumb II domain).
-
Mechanism : The indole-2-carboxylic acid moiety often acts as a bioisostere for an amide or serves as a linker to attach large sulfonyl-urea tails that interact with the active site.
-
Advantage : The 5-cyclopropyl group improves potency by 5–10 fold compared to 5-H or 5-methyl analogs due to optimal space-filling in the lipophilic cleft.
B. Anti-Parasitic Agents (Chagas Disease)
Recent studies (2025) have identified 5-cyclopropyl-1H-indole-2-carboxamides as potent inhibitors of Trypanosoma cruzi.
-
Data : Derivatives showed pEC50 values > 6.2 against intracellular amastigotes.
-
SAR Insight : The cyclopropyl group was found to be the optimal substituent at C5, balancing lipophilicity (for cell permeability) with metabolic stability (microsomal clearance).
C. HIV-1 Integrase Inhibitors
Indole-2-carboxylic acids bind to the catalytic core of HIV-1 integrase. The C5-substitution modulates the electronic density of the indole ring, affecting the chelation of Magnesium ions (Mg²⁺) in the active site, which is crucial for strand transfer inhibition.
Figure 2: Primary therapeutic vectors for the 5-cyclopropylindole scaffold.
Quality Control & Handling
Analytical Standards
-
HPLC : C18 Column, Acetonitrile/Water (+0.1% Formic Acid) gradient. Retention time will be significantly higher than unsubstituted indole-2-carboxylic acid due to the lipophilic cyclopropyl group.
-
1H NMR (DMSO-d6) :
-
Indole NH : Singlet ~11.6 ppm.
-
Cyclopropyl : Distinct multiplets at ~0.7 ppm (2H) and ~0.9 ppm (2H), and a methine multiplet at ~1.9 ppm.
-
Aromatic : Doublet (~7.3 ppm), Singlet (~7.4 ppm).
-
Stability[2][6][9]
-
Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Light Sensitivity : Indole-2-carboxylic acids can undergo decarboxylation or photo-oxidation upon prolonged exposure to UV light; store in amber vials.
References
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity . Journal of Medicinal Chemistry, 2025.
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors . Bioorganic & Medicinal Chemistry, 2024.[3]
-
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors . RSC Medicinal Chemistry, 2024.
-
Sigma-Aldrich Product Specification: 5-cyclopropyl-1H-indole-2-carboxylic acid .
Sources
An In-depth Technical Guide to 5-cyclopropyl-1H-indole-2-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-cyclopropyl-1H-indole-2-carboxylic acid, a molecule of interest in medicinal chemistry. We will delve into its chemical identity, a plausible and detailed synthetic route, its predicted physicochemical and spectroscopic properties, and its known biological significance. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development.
Chemical Identity
5-cyclopropyl-1H-indole-2-carboxylic acid is a derivative of the indole-2-carboxylic acid scaffold, a common motif in biologically active compounds. The presence of the cyclopropyl group at the 5-position of the indole ring is a key structural feature that can influence its pharmacological profile.
Table 1: Chemical Identifiers for 5-cyclopropyl-1H-indole-2-carboxylic acid
| Identifier | Value | Source |
| SMILES | C1CC1c2cc3c(cc2)NC(=C3)C(=O)O | [1] |
| InChIKey | HYFDZIHPJSTLBY-UHFFFAOYSA-N | [1], [2] |
| Molecular Formula | C12H11NO2 | [1], [3] |
| Molecular Weight | 201.22 g/mol | [3] |
| CAS Number | 1242429-48-6 | [2], [3] |
Synthesis Protocol
The synthesis of 5-cyclopropyl-1H-indole-2-carboxylic acid can be efficiently achieved through a two-step process, commencing with a Suzuki-Miyaura cross-coupling reaction, followed by the hydrolysis of the resulting ester. This approach offers a reliable and scalable method for obtaining the target compound.[4]
Diagram 1: Synthetic Workflow
Caption: A two-step synthesis of 5-cyclopropyl-1H-indole-2-carboxylic acid.
Step 1: Suzuki-Miyaura Coupling for the Synthesis of Ethyl 5-cyclopropyl-1H-indole-2-carboxylate
The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between ethyl 5-bromo-1H-indole-2-carboxylate and cyclopropylboronic acid. This reaction is a cornerstone of modern organic synthesis due to its versatility and tolerance of various functional groups.[5][6]
-
Materials:
-
Ethyl 5-bromo-1H-indole-2-carboxylate
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a reaction vessel, add ethyl 5-bromo-1H-indole-2-carboxylate (1.0 equivalent), cyclopropylboronic acid (1.2 equivalents), and potassium carbonate (3.0 equivalents).
-
In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (0.005 equivalents) and SPhos (0.005 equivalents) in a 4:1 mixture of acetonitrile and water.
-
Add the catalyst solution to the reaction vessel containing the starting materials.
-
Seal the vessel and stir the mixture at 37°C for 18 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 5-cyclopropyl-1H-indole-2-carboxylate.[7]
-
Step 2: Hydrolysis of Ethyl 5-cyclopropyl-1H-indole-2-carboxylate
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Alkaline hydrolysis is a standard and effective method for this transformation.[8][9]
-
Materials:
-
Ethyl 5-cyclopropyl-1H-indole-2-carboxylate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve ethyl 5-cyclopropyl-1H-indole-2-carboxylate in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in water to the flask.
-
Reflux the reaction mixture for one hour.
-
After cooling, remove the solvent under reduced pressure.
-
Add cold water to the residue and acidify with hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration.
-
Purify the crude product by crystallization from ethanol to obtain 5-cyclopropyl-1H-indole-2-carboxylic acid.[8]
-
Physicochemical Properties (Predicted)
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Basis for Prediction |
| Melting Point | > 200 °C | The melting point of indole-2-carboxylic acid is 202-206 °C.[3] The introduction of a cyclopropyl group may slightly alter this value. |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and alcohols. Low solubility in water. | Indole-2-carboxylic acid is soluble in ethanol, DMSO, and methanol.[10] Carboxylic acids generally exhibit enhanced solubility in organic solvents in the presence of some water.[11] |
| pKa | Approximately 4-5 | The pKa of indole-2-carboxylic acid is approximately 4.44.[10] The pKa of carboxylic acids typically falls within the 4-5 range.[12] |
Spectroscopic Data (Predicted)
As with the physicochemical properties, experimental spectroscopic data for 5-cyclopropyl-1H-indole-2-carboxylic acid is not widely published. The following are predicted spectroscopic characteristics based on the parent indole-2-carboxylic acid and general principles of spectroscopy.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the carboxylic acid proton, and the cyclopropyl group protons.
-
Indole NH: A broad singlet around 11-12 ppm.
-
Carboxylic Acid OH: A broad singlet around 13 ppm.
-
Aromatic Protons (H3, H4, H6, H7): Signals in the aromatic region (7-8 ppm). The cyclopropyl group at the 5-position will influence the splitting patterns of the adjacent aromatic protons.
-
Cyclopropyl Protons: A multiplet in the upfield region (around 0.5-2.0 ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for the indole ring carbons, the carboxylic acid carbonyl carbon, and the cyclopropyl carbons.
-
Carbonyl Carbon (C=O): A signal around 163 ppm.[8]
-
Indole Ring Carbons: Signals in the range of 100-140 ppm.
-
Cyclopropyl Carbons: Signals in the upfield region (around 5-15 ppm).
FT-IR Spectroscopy (Predicted)
The infrared spectrum will be characterized by the following key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[5][13]
-
N-H Stretch (Indole): A sharp to moderately broad band around 3300-3400 cm⁻¹.[2][14]
-
C=O Stretch (Carboxylic Acid): A strong, sharp band between 1680-1710 cm⁻¹.[5][13]
-
C-O Stretch and O-H Bend: Bands in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively.[5][13]
Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 201. Key fragmentation patterns for indole derivatives often involve the loss of HCN (27 amu) from the indole ring.[15] For the carboxylic acid, fragmentation may involve the loss of H₂O (18 amu) and CO₂ (44 amu).
Biological Activity and Applications
5-cyclopropyl-1H-indole-2-carboxylic acid has been identified as a valuable building block in the synthesis of compounds with potential therapeutic applications. Notably, it has been utilized in the development of novel anti-trypanosomal agents.[4][8]
-
Anti-Trypanosoma cruzi Activity: Derivatives of 5-cyclopropyl-1H-indole-2-carboxylic acid have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. The presence of a small, aliphatic, electron-donating group like cyclopropyl at the 5-position of the indole core has been found to be favorable for potency.[4][8]
Diagram 2: Application in Drug Discovery
Caption: Role of the title compound in developing anti-parasitic agents.
The indole-2-carboxylic acid scaffold itself is a privileged structure in medicinal chemistry and has been explored for a wide range of biological targets, including as inhibitors of HIV-1 integrase.[9] The derivatization of 5-cyclopropyl-1H-indole-2-carboxylic acid, particularly at the carboxylic acid group to form amides and esters, allows for the exploration of a broad chemical space in the search for new therapeutic agents.
Conclusion
5-cyclopropyl-1H-indole-2-carboxylic acid is a synthetically accessible and medicinally relevant molecule. The robust Suzuki-Miyaura coupling and subsequent ester hydrolysis provide a reliable pathway for its preparation. While detailed experimental data on its physicochemical and spectroscopic properties are currently limited, reasonable predictions can be made based on its structural analogs. Its demonstrated utility as a precursor for anti-trypanosomal compounds highlights its potential as a valuable building block in drug discovery programs targeting infectious diseases and potentially other therapeutic areas. Further investigation into the biological activities of derivatives of this compound is warranted.
References
-
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI. Retrieved from [Link]
-
Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). PubMed Central. Retrieved from [Link]
- Naik, N., Sharath, V., & Kumar, H. V. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 212-218.
- Process for preparation of 5-substituted indole derivatives. (n.d.). Google Patents.
-
5-cyclopropyl-1h-indole-2-carboxylic acid (C12H11NO2). (n.d.). PubChemLite. Retrieved from [Link]
-
IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]
-
Study of Mass Spectra of Some Indole Derivatives. (2016). Scientific Research Publishing. Retrieved from [Link]
-
Aminative Suzuki–Miyaura coupling. (2024). Science. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Indole-2-carboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). MDPI. Retrieved from [Link]
-
Study of Mass Spectra of Some Indole Derivatives. (2016). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025). University of Tartu. Retrieved from [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]
-
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. (n.d.). Lietuvos mokslų akademija. Retrieved from [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. Retrieved from [Link]
- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta, 71(14), 3563-3576.
-
Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). PubMed. Retrieved from [Link]
-
INDOLE-2-CARBOXYLIC ACID, 2-//3-PYRIDYL/METHYL/HYDRAZIDE - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
pKa Data Compiled by R. Williams. (2022). Retrieved from [Link]
-
1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
indole-2-carboxylic acid, 1477-50-5. (n.d.). The Good Scents Company. Retrieved from [Link]
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Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. (2012). European Journal of Chemistry. Retrieved from [Link]
-
Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (n.d.). PubMed Central. Retrieved from [Link]
-
Ethyl 1H-indole-2-carboxylate. (n.d.). PubMed Central. Retrieved from [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). (1991). OSTI.GOV. Retrieved from [Link]
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Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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An In-Depth Technical Guide to the pKa Values and Acidity of Indole-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The acidity of these molecules, quantified by their pKa values, is a critical physicochemical parameter that dictates their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive examination of the factors governing the acidity of the carboxylic acid and the indole N-H proton in this class of compounds. We delve into the electronic influence of the indole ring and the profound impact of substituents at various positions. Furthermore, this document outlines detailed, field-proven experimental protocols for the accurate determination of pKa values and discusses the direct implications of acidity on drug design, from target binding to bioavailability.
Introduction: The Significance of the Indole-2-Carboxylic Acid Moiety
The indole ring system is a cornerstone of modern drug discovery, present in essential biomolecules like the neurotransmitter serotonin and a wide array of pharmaceuticals. When functionalized with a carboxylic acid at the C2 position, the resulting indole-2-carboxylic acid framework becomes a powerful pharmacophore. This structural motif is particularly adept at engaging biological targets through specific, high-affinity interactions. For instance, the carboxylate group is crucial for chelating Mg2+ ions in the active site of HIV-1 integrase, a mechanism exploited by a new class of antiviral drugs.
The ionization state of a molecule is fundamental to its behavior in a biological system. The acid dissociation constant (pKa) governs this state, influencing critical drug-like properties including aqueous solubility, membrane permeability, plasma protein binding, and the ability to form ionic bonds with a receptor. A thorough understanding of the structure-acidity relationships (SAR) within the indole-2-carboxylic acid family is therefore indispensable for the rational design and optimization of new therapeutic agents.
Theoretical Framework: Understanding Acidity
The acidity of an indole-2-carboxylic acid derivative is primarily defined by two ionizable protons: the carboxylic acid proton (-COOH) and the indole ring's N-H proton. These correspond to two distinct pKa values, with the carboxylic proton being significantly more acidic.
Caption: Ionization equilibria for a generic indole-2-carboxylic acid.
Factors Influencing Carboxylic Acid Acidity (pKa₁)
The acidity of the carboxylic group is modulated by the electronic properties of the indole ring and any attached substituents. The stability of the resulting carboxylate anion (the conjugate base) is the determining factor: any feature that stabilizes this anion will increase acidity (lower the pKa).
-
The Indole Ring: The indole ring itself exerts a complex electronic influence. While the π-system can be electron-donating through resonance, the electronegative nitrogen atom provides an overall electron-withdrawing inductive effect. This makes the parent indole-2-carboxylic acid more acidic than a simple aliphatic carboxylic acid but generally less acidic than benzoic acid.
-
Substituent Effects: The position and nature of substituents on the fused benzene ring (positions C4, C5, C6, and C7) are the most critical modulators of acidity. These effects are transmitted through two primary mechanisms:
-
Inductive Effects: Electron-withdrawing groups (EWGs) like halogens (-Cl, -F), nitro (-NO₂), or cyano (-CN) pull electron density away from the carboxylate anion through the sigma bond framework. This delocalizes and stabilizes the negative charge, thereby increasing acidity. Conversely, electron-donating groups (EDGs) like alkyl (-CH₃) or methoxy (-OCH₃) push electron density toward the ring, destabilizing the anion and decreasing acidity. The strength of the inductive effect diminishes with distance.
-
Resonance Effects: Substituents with lone pairs (e.g., -OCH₃, -NH₂) or π-bonds (e.g., -NO₂) can donate or withdraw electron density via resonance. An EWG, such as a nitro group at the C5 position, can delocalize the negative charge of the carboxylate more effectively through resonance than one at the C6 position, leading to a greater increase in acidity.
-
Caption: Influence of substituents on carboxylate anion stability.
Factors Influencing Indole N-H Acidity (pKa₂)
The indole N-H proton is significantly less acidic than the carboxylic proton, with a pKa typically well above physiological pH. Its deprotonation is generally not relevant for biological activity but can be important in synthetic chemistry. The acidity of the N-H bond is also influenced by substituents, with EWGs increasing its acidity by stabilizing the resulting N-anion.
Experimental Determination of pKa Values
Accurate pKa determination is crucial for building reliable SAR models. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods.
Protocol: pKa Determination by Potentiometric Titration
This method involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally. The pKa is determined from the resulting titration curve.[1][2][3][4]
Causality Behind Choices:
-
Co-solvent: Many indole derivatives have poor aqueous solubility. A co-solvent (e.g., methanol, DMSO) is often required, but its concentration should be minimized and kept consistent, as it can alter the apparent pKa.
-
Inert Atmosphere: Purging with nitrogen or argon removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weak acids.[1][2]
-
Constant Ionic Strength: Using a background electrolyte like KCl ensures that the activity coefficients of the ions remain relatively constant throughout the titration.[1]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[1]
-
Solution Preparation:
-
Prepare a standardized titrant solution (e.g., 0.1 M NaOH, carbonate-free).
-
Accurately prepare a solution of the indole-2-carboxylic acid derivative (the analyte) at a known concentration (e.g., 1-5 mM) in a suitable solvent system (e.g., 20% v/v methanol in water).[1]
-
Add a background electrolyte (e.g., KCl to a final concentration of 0.15 M) to the analyte solution.[1]
-
-
Titration Procedure:
-
Place a known volume of the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stirrer.
-
Purge the solution with nitrogen for 10-15 minutes and maintain a nitrogen blanket over the solution during the titration.[2]
-
Add small, precise increments of the standardized titrant. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.
-
The pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) is equal to the pKa of the analyte.[1]
-
Sources
biological activity of 5-cyclopropyl indole derivatives in drug discovery
Topic: Biological Activity of 5-Cyclopropyl Indole Derivatives in Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary: The "Privileged" Indole Scaffold
The indole heterocycle is ubiquitously recognized as a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for over 40 FDA-approved drugs. While the C3 position is the most common site for natural product derivatization (e.g., tryptamines), the C5 position has emerged as a critical vector for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles in synthetic candidates.
This guide focuses specifically on the 5-cyclopropyl indole moiety. Unlike flexible alkyl chains (e.g., propyl, isopropyl), the cyclopropyl group offers a unique combination of rigid steric bulk , enhanced lipophilicity , and metabolic resilience . These properties make it an ideal substituent for filling specific hydrophobic pockets in target proteins—most notably in Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 and increasingly in kinase inhibitors for oncology.
Medicinal Chemistry Rationale: Why 5-Cyclopropyl?
The selection of a 5-cyclopropyl group is rarely accidental; it is a strategic decision driven by three key factors:
Steric and Shape Complementarity
The cyclopropyl group is planar and rigid, occupying a defined volume of space that differs significantly from an isopropyl or ethyl group.
-
Vector: The C5 substitution projects the group deep into hydrophobic sub-pockets.
-
Case Study (HIV RT): In HIV-1 Reverse Transcriptase, the 5-cyclopropyl group has been shown to "snugly occupy" the small hydrophobic pocket formed by Val179 , a region where flexible alkyl chains often incur an entropic penalty upon binding.
Electronic Modulation
While alkyl groups are weak electron donors, the cyclopropyl ring possesses significant
Metabolic Stability
A major liability of C5-alkyl indoles is benzylic oxidation by Cytochrome P450 enzymes. The cyclopropyl ring, despite its strain, is generally more resistant to oxidative metabolism than a standard ethyl or isopropyl chain, thereby extending the half-life (
Therapeutic Application: HIV-1 NNRTIs[1]
The most prominent application of 5-cyclopropyl indoles is in the design of next-generation NNRTIs. These compounds bind to the allosteric hydrophobic pocket of Reverse Transcriptase (RT), inducing a conformational change that locks the enzyme in an inactive state.
Mechanism of Action & SAR
The 5-cyclopropyl indole scaffold is designed to exploit specific residues within the NNRTI Binding Pocket (NNIBP):
-
Indole NH: Forms a critical hydrogen bond with the backbone carbonyl of Lys101 .
-
C2-Substituents (e.g., Carboxylate/Amide): Often engage in water-mediated H-bonding or direct interaction with Lys101 .
-
C5-Cyclopropyl: Fills the hydrophobic void created by Val179 , Tyr181 , and Tyr188 . The rigidity prevents the collapse of this pocket, maintaining high affinity even against mutant strains (e.g., K103N).
Visualization: NNRTI Binding Logic
The following diagram illustrates the pharmacophoric mapping of 5-cyclopropyl indoles within the HIV-1 RT binding site.
Caption: Pharmacophoric interaction map of 5-cyclopropyl indole derivatives within the HIV-1 RT allosteric pocket.
Experimental Protocols
Chemical Synthesis: Suzuki-Miyaura Coupling
The most robust method for installing the cyclopropyl group is via Palladium-catalyzed cross-coupling. The following protocol is optimized for Ethyl 5-bromoindole-2-carboxylate , a common precursor for NNRTI synthesis.
Objective: Synthesis of Ethyl 5-cyclopropyl-1H-indole-2-carboxylate.
Reagents & Materials:
-
Substrate: Ethyl 5-bromoindole-2-carboxylate (1.0 eq)
-
Coupling Partner: Cyclopropylboronic acid (1.5 eq)
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Ligand: Tricyclohexylphosphine (PCy₃) or SPhos (10 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 eq)
-
Solvent: Toluene / Water (20:1 ratio)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube or microwave vial, combine Ethyl 5-bromoindole-2-carboxylate (1.0 mmol, 268 mg), Cyclopropylboronic acid (1.5 mmol, 129 mg), and K₃PO₄ (3.0 mmol, 636 mg).
-
Inert Atmosphere: Evacuate and backfill the vessel with Argon three times to remove oxygen (critical to prevent homocoupling).
-
Catalyst Addition: Add Pd(OAc)₂ (0.05 mmol) and PCy₃ (0.10 mmol).
-
Solvent: Add degassed Toluene (5 mL) and Water (0.25 mL).
-
Reaction: Seal the vessel and heat to 100°C for 12 hours (conventional heating) or 120°C for 45 minutes (microwave irradiation).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Validation: Verify structure via ¹H NMR (look for characteristic cyclopropyl multiplets at
0.7–1.0 ppm).
Biological Assay: HIV-1 RT Inhibition
To validate the biological activity, an enzymatic assay is performed before moving to cell-based models.
Methodology:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 6 mM MgCl₂, 1 mM DTT, 80 mM KCl.
-
Substrate: Poly(rA) template / oligo(dT) primer.
-
Nucleotide: [³H]-dTTP or biotinylated-dUTP (for colorimetric ELISA).
-
Procedure:
-
Incubate Recombinant HIV-1 Reverse Transcriptase (wild type or mutant) with the test compound (5-cyclopropyl indole derivative) in assay buffer for 10 minutes at 37°C.
-
Initiate reaction by adding the substrate mixture.
-
Incubate for 1 hour at 37°C.
-
Quench reaction with EDTA.
-
Measure incorporated radioactivity (scintillation) or colorimetric signal.
-
-
Data Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Comparative Data Summary
The following table summarizes the impact of the 5-cyclopropyl substitution compared to other common moieties in the context of HIV-1 RT inhibition (Data adapted from Hassam et al. and related SAR studies).
| Compound Substituent (C5) | IC₅₀ (WT HIV-1 RT) | IC₅₀ (K103N Mutant) | Physicochemical Note |
| 5-H (Unsubstituted) | > 10 µM | > 50 µM | Lacks hydrophobic fill; poor potency. |
| 5-Chloro | 0.05 - 0.2 µM | 2.5 µM | Good electronic fit, but lipophilicity is lower. |
| 5-Methyl | 0.8 µM | > 10 µM | Too small to effectively fill the Val179 pocket. |
| 5-Cyclopropyl | 0.01 - 0.05 µM | 0.1 - 0.5 µM | Optimal volume/shape match; high metabolic stability. |
| 5-Isopropyl | 0.1 µM | 1.2 µM | Good potency, but higher metabolic liability (oxidation). |
Synthesis Workflow Visualization
The following diagram outlines the logical flow of the synthesis described in Section 4.1.
Caption: Step-by-step workflow for the Suzuki-Miyaura synthesis of the 5-cyclopropyl indole core.
References
-
Hassam, M., et al. (2012).[1] "Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors." ACS Medicinal Chemistry Letters, 3(6), 470–475.[1] [Link]
-
Talele, T. T. (2016).[2] "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712–8756. (Contextual grounding for cyclopropyl properties). [Link]
-
Silvestri, R., & Artico, M. (2005). "Indolyl aryl sulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors." Current Medicinal Chemistry, 12(14), 1603-1619. [Link]
Sources
5-Cyclopropyl-1H-indole-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive overview of the chemical building block 5-cyclopropyl-1H-indole-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. This document explores its procurement, chemical properties, synthesis, and applications, with a focus on leveraging this versatile scaffold in medicinal chemistry.
Part 1: Procurement and Commercial Availability
Reputable Suppliers
5-Cyclopropyl-1H-indole-2-carboxylic acid (CAS No. 1242429-48-6) is a specialized chemical intermediate available from a number of reputable suppliers that cater to the research and development sector. While pricing is often not publicly listed and requires a formal quotation, the following companies are established vendors for this compound:
| Supplier | Website | Notes |
| Sigma-Aldrich (Merck) | Pricing is typically available upon logging into an institutional account.[1] | |
| Enamine | A well-known supplier of building blocks for drug discovery. | |
| Angene | Lists multiple package sizes, with pricing available upon request. | |
| AChemBlock | Provides the compound with a purity of 95%.[2] | |
| Chairbord Solar | Lists the compound in their catalog. |
Note: The availability and pricing of this compound can vary based on the supplier, purity, and quantity required. It is recommended to contact the suppliers directly for the most up-to-date information.
Price Analysis
Due to the nature of the specialty chemical market, the price of 5-cyclopropyl-1H-indole-2-carboxylic acid is not fixed and is subject to negotiation based on the scale of the purchase. For small, research-scale quantities (1-5 grams), the price can be significant, reflecting the synthetic complexity and niche demand. For larger, kilogram-scale orders intended for preclinical or clinical development, the price per gram is expected to decrease substantially.
Part 2: Scientific and Technical Insights
Chemical Properties and Structure
5-Cyclopropyl-1H-indole-2-carboxylic acid possesses a molecular formula of C12H11NO2 and a molecular weight of 201.22 g/mol .[3] The structure features a central indole core, which is a privileged scaffold in medicinal chemistry, substituted with a cyclopropyl group at the 5-position and a carboxylic acid at the 2-position.
The presence of the cyclopropyl group is of particular interest in drug design. This small, strained ring system can act as a bioisostere for other functional groups, influencing the molecule's conformation, metabolic stability, and lipophilicity. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the exploration of a wide range of chemical space.
Synthesis of 5-Cyclopropyl-1H-indole-2-carboxylic Acid
The synthesis of 5-cyclopropyl-1H-indole-2-carboxylic acid is a multi-step process that can be achieved through various synthetic routes. One common approach involves a Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl moiety onto a pre-functionalized indole core.
A plausible synthetic pathway is outlined below:
Caption: A representative synthetic scheme for 5-cyclopropyl-1H-indole-2-carboxylic acid.
This process typically starts with a commercially available 5-bromoindole derivative, which is first protected, often as an ester, to prevent interference from the carboxylic acid and N-H groups during the cross-coupling reaction. The protected intermediate is then reacted with cyclopropylboronic acid in the presence of a palladium catalyst and a base to form the C-C bond. The final step involves the hydrolysis of the ester to yield the desired carboxylic acid.
Applications in Drug Discovery
The 5-cyclopropyl-1H-indole-2-carboxylic acid scaffold is a valuable building block in the development of novel therapeutics. Its utility has been demonstrated in the synthesis of potent and selective inhibitors for various biological targets.
A notable application is in the development of agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4][5] Researchers have utilized this building block to synthesize a series of 1H-indole-2-carboxamides.[4][5] In these studies, the 5-cyclopropyl substituent was found to be favorable for activity, contributing to a desirable balance of potency and physicochemical properties.[4][5]
The general workflow for utilizing this building block in a drug discovery campaign is depicted below:
Caption: A typical drug discovery workflow employing the title compound.
Part 3: Experimental Protocols and Data
General Procedure for Amide Coupling
The following is a representative experimental protocol for the synthesis of an amide derivative from 5-cyclopropyl-1H-indole-2-carboxylic acid, based on standard laboratory practices.
Step 1: Activation of the Carboxylic Acid To a solution of 5-cyclopropyl-1H-indole-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) at room temperature, add a coupling agent such as HATU (1.1 eq) or EDCI (1.2 eq) and an amine base like DIPEA (2.0 eq). Stir the mixture for 15-30 minutes to allow for the formation of the activated ester.
Step 2: Addition of the Amine To the activated carboxylic acid solution, add the desired primary or secondary amine (1.0-1.2 eq).
Step 3: Reaction Monitoring Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 4: Work-up and Purification Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired amide.
Structure-Activity Relationship (SAR) Insights
Studies on derivatives of 5-cyclopropyl-1H-indole-2-carboxylic acid have provided valuable SAR insights. For instance, in the context of anti-trypanosomal agents, it has been observed that small, electron-donating groups at the 5-position of the indole ring, such as a cyclopropyl group, are generally well-tolerated and can lead to improved potency compared to analogs with electron-withdrawing groups.[4][5]
Part 4: Conclusion
5-Cyclopropyl-1H-indole-2-carboxylic acid is a valuable and versatile building block for modern drug discovery. Its unique structural features and facile derivatization make it an attractive starting point for the synthesis of novel small molecules with therapeutic potential. While its procurement requires engagement with specialized chemical suppliers, its utility in accessing novel chemical space and developing potent and selective modulators of biological targets is well-documented. This guide provides a foundational understanding for researchers looking to incorporate this promising scaffold into their drug discovery programs.
References
-
Chairbord Solar. 1242429-48-6 | 5-Cyclopropyl-1H-indole-2-carboxylic acid. [Link]
-
ResearchGate. Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids 10 and 15. [Link]
-
ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry. [Link]
-
PMC. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
Sources
- 1. 5-cyclopropyl-1H-indole-2-carboxylic acid | 1242429-48-6 [sigmaaldrich.com]
- 2. 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride 95% | CAS: 2097935-54-9 | AChemBlock [achemblock.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of Cyclopropyl Moieties to Indole Cores
Executive Summary
The introduction of a cyclopropyl group onto an indole scaffold is a high-value transformation in medicinal chemistry, imparting metabolic stability and conformational restriction to drug candidates (e.g., Lenvatinib analogs). However, this transformation is mechanistically distinct from standard aryl-aryl couplings.
The Core Challenge: Cyclopropylboronic acids are chemically unstable (prone to protodeboronation) and kinetically sluggish (high
This guide provides three distinct, field-validated protocols to overcome these hurdles, ranging from cost-effective "workhorse" conditions to advanced precatalyst systems for difficult substrates.
Strategic Analysis: The Kinetic Competition
Success in this reaction relies on tilting the kinetic balance in favor of the Productive Cycle (Cross-Coupling) over the Destructive Cycle (Protodeboronation).
Mechanism & Failure Modes
The following diagram illustrates the competing pathways. To maximize yield, the rate of Transmetallation (
[1]
Critical Parameter Optimization
| Parameter | Recommendation | Scientific Rationale |
| Ligand | Bulky, Electron-Rich (e.g., PCy3, XPhos) | Electron-rich phosphines accelerate oxidative addition into electron-rich indoles. Bulk promotes reductive elimination. |
| Boron Source | MIDA Boronate or BF3K Salt | Free boronic acids decompose rapidly. MIDA boronates provide a "slow release" mechanism; BF3K salts are stable until hydrolyzed. |
| Base | Inorganic (K3PO4) | Weak bases minimize protodeboronation. Water is essential for the solubility of inorganic bases but must be controlled. |
| Indole Protection | Required (Usually) | Free N-H indoles can deprotonate and bind Pd, poisoning the catalyst. Protect with Boc, Tosyl, or SEM. |
Experimental Protocols
Protocol A: The "Workhorse" Method (Wallace-Molander Conditions)
Best for: Standard substrates, cost-sensitive scale-up, and gram-scale synthesis.
This protocol utilizes the high activity of Tricyclohexylphosphine (
Reagents:
-
Indole Halide (1.0 equiv)
-
Cyclopropylboronic acid (1.3 - 1.5 equiv)
-
Palladium(II) Acetate (
) (5 mol%) -
Tricyclohexylphosphine (
) (10 mol%) -
Potassium Phosphate tribasic (
) (3.0 equiv) -
Solvent: Toluene / Water (20:1 ratio)
Step-by-Step:
-
Preparation: In a reaction vial, combine the Indole Halide, Cyclopropylboronic acid, and
. -
Catalyst Addition: Add
and . -
Solvent & Degassing: Add Toluene and Water. Crucial: Sparge with Argon or Nitrogen for 5-10 minutes. Oxygen kills the electron-rich phosphine.
-
Reaction: Seal the vessel and heat to 100°C with vigorous stirring for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
.[2]
Validation Check: If the reaction stalls at 50% conversion, add a second portion of boronic acid (0.5 equiv) and catalyst (2 mol%).
Protocol B: The "Challenging Substrate" Method (Buchwald G3/G4)
Best for: Sterically hindered indoles, electron-poor halides, or unstable substrates.
Third and fourth-generation Buchwald precatalysts (e.g., XPhos Pd G3) generate the active mono-ligated Pd(0) species immediately, eliminating the induction period where boronic acid decomposition often occurs.
Reagents:
-
Indole Halide (1.0 equiv)
-
Cyclopropylboronic acid (1.5 equiv)
-
XPhos Pd G3 or G4 (2–5 mol%)
-
Potassium Phosphate tribasic (
) (0.5 M aqueous solution, 3.0 equiv) -
Solvent: THF (or 1,4-Dioxane)
Step-by-Step:
-
Charge Solids: Add Indole Halide, Boronic Acid, and Precatalyst to a vial.
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed THF and the aqueous
solution. -
Reaction: Stir at 40–80°C . (Note: XPhos is active even at mild temperatures; start at 40°C for sensitive substrates).[3]
-
Monitoring: Reaction is typically complete within 1–4 hours.
Protocol C: The "Slow Release" Method (Burke / MIDA Boronates)
Best for: Substrates where the boronic acid decomposes faster than the coupling rate.
MIDA boronates are stable to storage and do not react directly. Under mild aqueous basic conditions, they slowly hydrolyze to release the active boronic acid, keeping its standing concentration low (preventing decomposition) but sufficient for coupling.
Reagents:
-
Indole Halide (1.0 equiv)
-
Cyclopropyl MIDA Boronate (1.2 – 1.5 equiv)
-
XPhos Pd G2 or G3 (2–5 mol%)
-
Base:
(3.0 equiv) -
Solvent: THF / Water (10:1)
Step-by-Step:
-
Setup: Combine Indole Halide, Cyclopropyl MIDA Boronate, Catalyst, and Base in a vial.
-
Solvent: Add THF and Water (degassed).
-
Reaction: Heat to 60°C .
-
Mechanism: The water/base hydrolyzes the MIDA ester slowly.[4] As the active species is released, the catalyst consumes it.
-
Note: These reactions may take longer (overnight) due to the slow release kinetics.
Decision Matrix: Selecting the Right Condition
Use the following logic flow to determine the starting protocol for your specific molecule.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Switch to XPhos Pd G3 (Protocol B). Ensure thorough degassing. |
| Protodeboronation (Cyclopropane gas) | Boron Instability | Switch to MIDA Boronate (Protocol C) or increase Boron equivalents to 2.0–3.0. |
| Indole Dimerization | Homocoupling | Reduce catalyst loading or switch solvent to Dioxane/Water. |
| Starting Material Remaining | Slow Transmetallation | Increase temperature to 110°C (Protocol A) or switch to RuPhos ligand (better for bulky alkyls). |
References
-
Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. Link
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[5][6] A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[4][5][6] Journal of the American Chemical Society, 131(20), 6961-6963.[5] Link
-
Bruno, N. C., et al. (2013). Third-Generation Buchwald Precatalysts. Chemical Science, 4, 916-920. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Amide Coupling Protocols for 5-Cyclopropyl-1H-indole-2-carboxylic Acid
Introduction & Molecule Profile[1][2][3][4][5][6][7]
5-cyclopropyl-1H-indole-2-carboxylic acid is a critical scaffold in medicinal chemistry, particularly in the development of HCV NS5B inhibitors and anti-parasitic agents (e.g., Trypanosoma cruzi inhibitors). Unlike simple indole acids, the C5-cyclopropyl moiety confers unique lipophilicity and metabolic stability, but it also introduces specific solubility and steric considerations during synthesis.
This guide provides three validated protocols for coupling this specific acid with diverse amines. The methods are selected based on scalability, amine reactivity, and purification requirements.
Key Physicochemical Properties
| Property | Characteristic | Impact on Protocol |
| Reactivity | C2-Carboxylic Acid | Conjugation with the indole ring reduces electrophilicity compared to aliphatic acids; requires efficient activation. |
| Acidity | Indole N-H ( | Generally stable, but can undergo N-acylation if excess base/activator is used with weak amine nucleophiles. |
| Stability | C5-Cyclopropyl | Stable under standard coupling conditions. Avoid strong Lewis acids or extreme heat ( |
| Solubility | Moderate Lipophilicity | Dissolves well in DMF, DMSO, and THF. Limited solubility in DCM. |
Strategic Decision Framework
Select the appropriate protocol based on your specific amine partner and scale.
Figure 1: Decision tree for selecting the optimal amide coupling strategy.
Detailed Experimental Protocols
Method A: The "Gold Standard" (HATU)
Best for: Discovery chemistry, library synthesis, valuable amines. Mechanism: HATU generates an At-complex (7-azabenzotriazol-1-yl ester), which is highly reactive and minimizes racemization (though not a major concern for this achiral acid).
Reagents:
-
Acid: 5-cyclopropyl-1H-indole-2-carboxylic acid (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (Hunig's Base) (2.0 – 3.0 equiv)
-
Solvent: DMF (anhydrous)
Protocol:
-
Dissolution: In a dry vial, dissolve the indole acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Activation: Add DIPEA (1.0 equiv) dropwise. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution usually turns yellow/orange.
-
Addition: Add the amine (1.1 equiv) followed by the remaining DIPEA (1.0–2.0 equiv).
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1]
-
Workup:
-
Dilute with EtOAc.
-
Wash sequentially with sat.
, sat.[2] , and brine. Crucial: The cyclopropyl group makes the product lipophilic; ensure efficient extraction from the DMF layer. -
Dry over
and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).
Method B: The "Scalable & Clean" (T3P)
Best for: Scale-up (>1g), ease of workup, avoiding DMF. Mechanism: Propylphosphonic anhydride (T3P) drives the reaction with low toxicity byproducts (water-soluble phosphates).
Reagents:
-
Acid: 1.0 equiv
-
Amine: 1.1 equiv
-
Coupling Agent: T3P (50% w/w in EtOAc or 2-MeTHF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or
(3.0 equiv) -
Solvent: EtOAc or 2-MeTHF
Protocol:
-
Slurry: Suspend the indole acid and amine in EtOAc or 2-MeTHF (0.2 M).
-
Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine often performs better than TEA with T3P for indoles.
-
Coupling: Add T3P solution dropwise at
, then warm to RT. -
Reaction: Stir for 12–24 hours. If sluggish, heat to
. -
Self-Validating Workup:
-
Add water to quench.
-
Separate layers. Wash organic layer with 1N HCl (removes pyridine and excess amine), then 1N NaOH (removes unreacted indole acid and T3P byproducts).
-
The remaining organic layer contains high-purity product.
-
Method C: The "Brute Force" (Acid Chloride)
Best for: Unreactive anilines, sulfonamides, or bulky amines. Warning: Requires strictly anhydrous conditions to prevent hydrolysis.
Reagents:
-
Acid: 1.0 equiv
-
Activator: Oxalyl Chloride (1.5 equiv) + DMF (catalytic, 2-3 drops)
-
Base:
or Pyridine -
Solvent: DCM (for activation), THF (for coupling)
Protocol:
-
Activation: Suspend indole acid in anhydrous DCM (
). Add catalytic DMF. -
Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (
, CO) will occur. Stir for 1-2 hours until gas evolution ceases and the solution clears. -
Concentration: Evaporate solvent in vacuo (do not heat above
) to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous THF. -
Coupling: Add the amine and base (
) in THF to the acid chloride solution at . -
Reaction: Warm to RT and stir.
Quality Control & Troubleshooting
Analytical Checkpoints
-
1H NMR (DMSO-d6):
-
Indole N-H: Broad singlet
11.0–12.0 ppm. -
Cyclopropyl: Look for the distinctive high-field multiplets.
-
Methine (CH):
1.9–2.0 ppm. -
Methylene (
): Two multiplets at 0.7–0.9 ppm (2H) and 0.9–1.1 ppm (2H).
-
-
Amide N-H: Diagnostic doublet (if secondary) or singlet around
8.0–9.5 ppm.
-
-
LCMS:
-
Expect
and often . -
Indoles can sometimes oxidize; watch for
peaks if workup was prolonged in air.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (Method A) | Steric hindrance or poor solubility. | Switch to Method C (Acid Chloride) or heat Method A to |
| N-Acylation (Bis-acylation) | Excess base/HATU with electron-poor amine. | Reduce HATU to 1.0 equiv. Use Method B (T3P) which is less prone to N-acylation. |
| Product in Aqueous Layer | Product is too polar (rare for cyclopropyl analogs). | Salt out the aqueous layer (NaCl) or use DCM/Isopropanol (3:1) for extraction. |
| Precipitate in Reaction | Indole-2-carboxamides are often insoluble. | This is good. Filter the solid, wash with water and |
References
-
Discovery of Anti-Trypanosoma Agents: Wallez, Y. et al. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry, 2025. (Demonstrates specific usage of 5-cyclopropyl-1H-indole-2-carboxylic acid in amide coupling).
-
General Amide Coupling Review: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.
-
T3P Protocol Optimization: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3] Organic Letters, 2011, 13(19), 5048–5051.
-
Solubility of Indole-2-Carboxylic Acids: Liu, J., et al. "Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents."[4] Journal of Chemical & Engineering Data, 2013.
Sources
Application Note: Strategic Utilization of 5-Cyclopropyl-1H-indole-2-carboxylic Acid as a Scaffold for HCV NS5B Inhibitors
Executive Summary
This guide details the application of 5-cyclopropyl-1H-indole-2-carboxylic acid (CAS: 1242429-48-6) as a privileged scaffold in the discovery of Hepatitis C Virus (HCV) NS5B polymerase inhibitors. While Direct-Acting Antivirals (DAAs) have revolutionized HCV treatment, the emergence of resistance-associated substitutions (RAS) necessitates the continued development of novel non-nucleoside inhibitors (NNIs).
The 5-cyclopropyl-indole-2-carboxamide core targets the Thumb II allosteric site of the NS5B RNA-dependent RNA polymerase (RdRp). This scaffold is prized for its ability to lock the enzyme in a closed, inactive conformation, preventing the transition from initiation to elongation. This note provides validated protocols for chemical derivatization, enzymatic inhibition assays, and cellular replicon evaluation.
Mechanistic Rationale & SAR Insights
The Thumb II Allosteric Site
The HCV NS5B polymerase adopts a "right hand" architecture (Fingers, Palm, Thumb). NNIs binding to the Thumb II site function as "molecular wedges." They bind to a hydrophobic pocket on the thumb domain, stabilizing the enzyme in a closed conformation that precludes RNA binding and catalytic turnover.
Why 5-Cyclopropyl?
Structure-Activity Relationship (SAR) studies indicate that the C-5 position of the indole ring projects into a deep, lipophilic pocket within the Thumb II site.
-
Lipophilicity: The cyclopropyl group provides optimal hydrophobic bulk without the metabolic liability of larger alkyl chains or the toxicity risks of halogenated aromatics.
-
Shape Complementarity: The rigid, planar indole core acts as an anchor, while the C-2 carboxamide linker directs the "right-hand" side of the molecule to interact with the enzyme surface (often engaging Arg-503 or similar residues).
Mechanism of Action Diagram
Figure 1: Allosteric inhibition mechanism.[1] The scaffold binds to the Thumb II site, freezing the polymerase in an inactive state.
Chemical Derivatization Protocol
Objective: To synthesize a focused library of NS5B inhibitors by coupling 5-cyclopropyl-1H-indole-2-carboxylic acid with diverse amines (e.g., sulfonamides, heterocycles).
Materials
-
Scaffold: 5-cyclopropyl-1H-indole-2-carboxylic acid (>98% purity).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOAt.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous DMF or DMF/DCM (1:1).
Synthesis Workflow
Figure 2: General amide coupling workflow for derivatizing the indole scaffold.
Step-by-Step Procedure (Model Reaction)
Target: Synthesis of 5-cyclopropyl-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide.
-
Preparation: In a 20 mL scintillation vial, dissolve 5-cyclopropyl-1H-indole-2-carboxylic acid (0.30 mmol, 1.0 eq) in anhydrous DMF (3.0 mL).
-
Activation: Add DIPEA (0.90 mmol, 3.0 eq) followed by HATU (0.36 mmol, 1.2 eq). Stir at Room Temperature (RT) for 15 minutes to activate the carboxylic acid. Note: Solution may turn slightly yellow.
-
Coupling: Add the amine component (e.g., 4-(aminomethyl)benzenesulfonamide hydrochloride , 0.36 mmol, 1.2 eq).
-
Reaction: Purge with nitrogen, cap the vial, and stir at RT for 12–16 hours. Monitor reaction progress by LC-MS (Target mass: [M+H]+).
-
Workup:
-
Dilute reaction mixture with EtOAc (30 mL).
-
Wash with 5% LiCl solution (3 x 10 mL) to remove DMF.
-
Wash with sat. NaHCO3 (10 mL) and Brine (10 mL).
-
Dry over Na2SO4, filter, and concentrate in vacuo.[2]
-
-
Purification: Purify via Flash Column Chromatography (DCM:MeOH gradient 0-5%) or Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Biological Evaluation Protocols
Enzymatic Assay: NS5B RNA-Dependent RNA Polymerase (RdRp)
This assay measures the incorporation of radiolabeled or fluorescent nucleotides into nascent RNA strands synthesized by recombinant NS5B.
Assay Conditions:
-
Enzyme: Recombinant HCV NS5B (Genotype 1b, C-terminally truncated
21). -
Template: Poly(rC) or heteropolymeric RNA template.
-
Primer: Oligo(rG)12.
-
Substrate: GTP (with trace
- P-GTP or fluorescent analog).
Protocol:
-
Compound Plating: Dispense 1
L of test compound (in 100% DMSO) into 96-well plates (Final DMSO conc. < 5%). -
Enzyme Mix: Add 20
L of 2X Enzyme Mix (40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 40 nM NS5B). Incubate 15 min at RT to allow inhibitor binding (Pre-incubation is critical for allosteric inhibitors). -
Substrate Mix: Initiate reaction by adding 20
L of 2X Substrate Mix (20 g/mL Poly(rC), 500 nM Oligo(rG), 2 M GTP, 1 Ci P-GTP). -
Incubation: Incubate at 30°C for 2 hours.
-
Termination: Stop reaction by adding 10% TCA (Trichloroacetic acid) with pyrophosphate.
-
Detection: Harvest precipitates onto GF/B filter plates, wash, dry, and read on a scintillation counter.
-
Analysis: Calculate IC50 using a 4-parameter logistic fit.
Cellular Assay: HCV Replicon System
Validates antiviral potency and cytotoxicity in a live cell environment using Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b Con1) linked to a luciferase reporter.
Protocol:
-
Seeding: Seed Huh-7 replicon cells (5,000 cells/well) in 96-well white-walled plates in DMEM + 10% FBS (no selection antibiotics). Incubate 24h.
-
Treatment: Add compounds (3-fold serial dilution). Final DMSO concentration 0.5%.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Luciferase Assay (Potency): Remove media. Add Bright-Glo™ (Promega) or equivalent luciferase reagent. Measure luminescence (RLU). Lower signal = inhibition of viral replication.[3]
-
MTS Assay (Cytotoxicity): In a parallel plate, treat cells identically but assess viability using MTS/PMS reagent to ensure viral reduction isn't due to cell death.
-
Data Output: Determine EC50 (Effective Concentration 50%) and CC50 (Cytotoxic Concentration 50%). Selectivity Index (SI) = CC50 / EC50.
Data Presentation & Troubleshooting
Expected Results Table
When evaluating derivatives of 5-cyclopropyl-1H-indole-2-carboxylic acid, typical benchmarks for a "Hit" vs. "Lead" are:
| Parameter | Assay Type | Hit Criteria | Lead Criteria |
| NS5B IC50 | Enzymatic (Biochemical) | < 5 | < 100 nM |
| Replicon EC50 | Cellular (Genotype 1b) | < 10 | < 50 nM |
| Cytotoxicity CC50 | Cellular (Huh-7) | > 50 | > 100 |
| Selectivity Index | CC50 / EC50 | > 10 | > 1000 |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Coupling | Steric hindrance at C-2 or poor amine nucleophilicity. | Switch from EDC to HATU. Increase reaction time or temperature (40°C). |
| High IC50 (Inactive) | Compound precipitation in assay buffer. | Check solubility. Ensure final DMSO is 1-5%. |
| High EC50 vs Low IC50 | Poor cell permeability. | The indole acid core is polar; ensure the amide substituent adds lipophilicity (e.g., fluorinated benzyl). |
| Cytotoxicity | Off-target effects. | Avoid nitro groups or highly planar polyaromatics on the amide side. |
References
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PubMed Central. [Link]
-
Structure-activity relationship (SAR) development and discovery of potent indole-based inhibitors of the hepatitis C virus (HCV) NS5B polymerase. PubMed. [Link]
-
Thumb Site 2 Inhibitors of Hepatitis C Viral RNA-dependent RNA Polymerase Allosterically Block the Transition from Initiation to Elongation. Journal of Biological Chemistry. [Link]
-
Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS ONE. [Link][4]
-
Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors. PLOS ONE. [Link][1]
Sources
- 1. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors | PLOS One [journals.plos.org]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 5-Cyclopropyl Indole Derivatives
Introduction
You are likely reading this because your 5-cyclopropyl indole derivative has precipitated in your cell culture media or failed to dissolve in your formulation vehicle.
While the indole scaffold is a privileged structure in medicinal chemistry, the addition of a cyclopropyl group at the 5-position introduces specific physicochemical challenges. Unlike a methyl or methoxy group, the cyclopropyl moiety adds significant lipophilicity (increasing LogP by ~1.1–1.4 units) and steric bulk, yet it provides no hydrogen bond donors or acceptors to interact with water. This creates a "grease ball" effect, rendering the molecule prone to rapid aggregation in aqueous environments.
This guide provides self-validating protocols to overcome these solubility barriers without compromising biological data integrity.
Module 1: The Physicochemical Root Cause
To solve the issue, you must understand the mechanism of failure. 5-cyclopropyl indoles typically fail due to Kinetic Precipitation .
-
The Hydrophobic Effect: The cyclopropyl ring is highly hydrophobic. When diluted from an organic stock (DMSO) into water, the water molecules form an ordered "cage" around the hydrophobic solute.
-
Aggregation: To minimize this entropic penalty, the planar indole rings stack (
interactions), and the hydrophobic cyclopropyl groups cluster together. -
Crystallization: This aggregation rapidly leads to micro-crystals that are often invisible to the naked eye but scatter light (causing "cloudiness") and result in false negatives in assays.
Visualization: The Solubility Decision Logic
The following diagram outlines the logical flow for troubleshooting based on your specific failure mode.
Figure 1: Decision tree for selecting the correct solubilization strategy based on the experimental context.
Module 2: In Vitro Troubleshooting (Cell & Enzyme Assays)
The Problem: You add your 10 mM DMSO stock to the cell media, and the solution turns turbid. The Fix: Prevent "Shock Precipitation" using intermediate dilution steps.
Protocol A: The "Intermediate Spike" Method
Directly piping a high-concentration DMSO stock into aqueous media creates a local region of supersaturation, causing immediate crashing out.
Step-by-Step:
-
Prepare Stocks: Start with your 10 mM stock in anhydrous DMSO.
-
Intermediate Plate: Prepare a "200x" intermediate plate using 100% DMSO . Do not dilute with water yet.
-
Example: If final assay conc is 10 µM, your intermediate well should be 2 mM (in DMSO).
-
-
The Spike:
-
Add cell media to your assay plate.[1]
-
Transfer the compound from the DMSO intermediate plate to the assay plate.
-
Ratio: 1 µL of DMSO stock into 199 µL of Media (0.5% DMSO final).
-
Mixing: Mix immediately by pipetting up and down 3 times. Do not vortex the whole plate vigorously as this can induce foaming and protein denaturation.
-
Critical Check: If precipitation persists at 0.5% DMSO, you must use Protocol B (BSA Carrier) . Indoles bind albumin; pre-incubating your spike with media containing 5-10% FBS or purified BSA can stabilize the monomeric form before it reaches the cells.
Comparative Solvent Compatibility Table
| Solvent/Additive | Max Final Conc. (Cell Assay) | Solubility Power (5-cyclopropyl indoles) | Notes |
| DMSO | 0.1% - 0.5% | High | Gold standard.[2] Toxic to sensitive cells >0.5%.[1] |
| Ethanol | < 0.1% | Moderate | High evaporation rate affects concentration accuracy. |
| PEG 400 | < 1.0% | Moderate-High | Good cosolvent, but viscous. Hard to pipette small volumes. |
| Tween 80 | < 0.01% | High | Warning: Can lyse cells. Use only if necessary. |
Module 3: In Vivo Formulation (Animal Studies)
The Problem: DMSO is not suitable for high-dose IV/IP administration (toxicity/hemolysis). Simple aqueous buffers will not dissolve the compound.
The Fix: Hydroxypropyl-
The 5-cyclopropyl group fits well into the lipophilic cavity of
Protocol C: HP-β-CD Formulation (The "Gold Standard")
Reagents:
-
HP-
-CD (Pharma grade, e.g., Kleptose® or Trappsol®). -
Sterile Water for Injection (WFI).
-
0.1 M HCl and 0.1 M NaOH (for pH adjustment during preparation, not final).
Procedure:
-
Vehicle Prep: Dissolve HP-
-CD in WFI to make a 20% (w/v) solution. Filter through a 0.22 µm filter.[3] -
Compound Addition: Weigh your 5-cyclopropyl indole.
-
The Slurry: Add the solid compound to the 20% CD solution. It will not dissolve immediately.
-
Sonication & Heat: Sonicate the slurry at 45-50°C for 30–60 minutes. The cyclopropyl group requires thermal energy to enter the CD cavity.
-
pH Cycling (Optional but Recommended):
-
If the compound has a secondary amine or acidic proton, briefly adjust pH to ionize it (dissolve), then slowly adjust back to pH 7.4.
-
Note: For neutral 5-cyclopropyl indoles, skip this and rely on heat/time.
-
-
Clarification: If the solution is not perfectly clear after 1 hour, filter through a 0.45 µm PVDF filter.
-
Quantification: You must verify the final concentration via HPLC/UV, as some compound may have been lost to filtration.
Visualization: The Encapsulation Mechanism
Figure 2: The lipophilic 5-cyclopropyl moiety (Red) enters the hydrophobic cavity of the Cyclodextrin (Blue), presenting a hydrophilic surface to the aqueous environment.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use acid to dissolve my 5-cyclopropyl indole? A: Generally, no . The indole nitrogen is not basic (pKa < -2). Protonation occurs only in strong mineral acids, which are incompatible with biological assays. Unless your derivative has a distinct basic side chain (e.g., an amino-methyl group), pH adjustment is ineffective.
Q2: My compound precipitates in PBS but not in water. Why?
A: This is the "Salting Out" effect. The ions in PBS (
-
Fix: Formulate in 5% Dextrose (D5W) instead of PBS for in vivo dosing. For in vitro, use the "Intermediate Spike" method (Protocol A).
Q3: The solution looks clear, but my IC50 curve is flat. What happened? A: You likely have colloidal aggregation . The compound formed nanoparticles that are too small to scatter visible light but large enough to sequester the drug from the target.
-
Validation: Add 0.01% Triton X-100 to your assay buffer. If potency suddenly returns, your compound was aggregated.
References
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[6][7] Advanced Drug Delivery Reviews, 59(7), 645-666. Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link
-
BenchChem Technical Support. (2025). Overcoming Poor Solubility of Indole Intermediates. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO1992004888A1 - Preparation of lipophile: hydroxypropyl cyclodextrin complexes by a method using co-solubilizers - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101574525A - Hydroxypropyl-beta-cyclodextrin inclusion compound for lipophilic medicaments, and preparation method thereof - Google Patents [patents.google.com]
- 6. Formulation of Drug-Cyclodextrin Complexes | Plastic Surgery Key [plasticsurgerykey.com]
- 7. wjbphs.com [wjbphs.com]
Technical Support Center: Advanced Optimization of Suzuki-Miyaura Coupling for Sterically Hindered Indoles
Case ID: IND-SUZ-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary
Coupling sterically hindered indole substrates presents a dual failure mode: steric impedance at the metal center and electronic instability of the indole ring itself.
Indoles are electron-rich heterocycles. When substituted at the C2 or C3 positions, they introduce significant steric bulk that retards the transmetalation step. Furthermore, 2-indolylboronic acids are notoriously unstable, prone to rapid protodeboronation before the catalytic cycle can complete.
This guide moves beyond standard conditions to provide a self-validating optimization matrix for high-difficulty substrates.
Module 1: The Stability Crisis (Boron Source Selection)
The Problem: You observe the formation of de-borylated indole (protodeboronation) instead of the cross-coupled product. The Mechanism: Indolylboronic acids, particularly at the C2 position, undergo rapid hydrolytic C-B bond cleavage catalyzed by both acids and bases.
Diagnostic Matrix: Selecting the Right Nucleophile
Do not default to free boronic acids for hindered indoles. Use this decision matrix to select the correct reagent class.
Figure 1: Decision matrix for selecting the optimal organoboron species based on indole substitution patterns.
Technical Insight: MIDA Boronates
For 2-substituted indoles, MIDA (N-methyliminodiacetic acid) boronates are superior. The sp3-hybridized boron atom is chemically inert, preventing protodeboronation. Under hydrous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover, keeping the standing concentration of unstable acid low [1].
Module 2: Overcoming the Steric Wall (Catalyst Engineering)
The Problem: The reaction stalls (low conversion) despite the boronic acid remaining stable. The Mechanism: Steric bulk prevents the oxidative addition of the aryl halide or, more commonly, inhibits the transmetalation step.
Ligand Selection: The Buchwald Strategy
For hindered substrates (e.g., ortho-substituted aryl halides + substituted indoles), standard ligands like PPh3 or dppf will fail. You must use dialkylbiaryl phosphine ligands (Buchwald Ligands).
| Ligand | Application Niche | Steric Profile | Recommended Precatalyst |
| SPhos | General purpose for hindered couplings. Excellent stability. | High | Pd-G3/G4-SPhos |
| XPhos | Superior for very bulky substrates (e.g., tri-ortho-substituted). | Very High | Pd-G3/G4-XPhos |
| RuPhos | Best for electron-rich or heteroaryl chlorides. | High | Pd-G3/G4-RuPhos |
| P(t-Bu)3 | Alternative for extremely hindered cases (high cone angle). | Extreme | Pd(P(t-Bu)3)2 |
Why Precatalysts? Do not generate catalysts in situ (e.g., Pd(OAc)2 + Ligand) for hindered screens. Bulky ligands often struggle to coordinate to Pd(II) and reduce to Pd(0) efficiently. Using G3 or G4 palladacycle precatalysts ensures a 1:1 Pd:Ligand ratio and rapid activation of the mono-ligated Pd(0) species, which is the active catalyst [2].
Module 3: Experimental Protocols
Protocol A: The "Bulky-Standard" (For Stable 3-Indolyl Substrates)
Use this for 3-substituted indoles or when protodeboronation is not the primary failure mode.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Indole-3-boronic ester (BPin) (1.2 equiv)
-
Catalyst: Pd-G4-XPhos (2-4 mol%)
-
Base: K3PO4 (3.0 equiv) - Anhydrous, finely ground.
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step:
-
Charge a reaction vial with the aryl halide, indole boronate, K3PO4, and Pd-G4-XPhos.
-
Seal and purge with Nitrogen/Argon for 5 minutes (Crucial: Oxygen kills active Pd(0)).
-
Add degassed Dioxane/Water mixture via syringe.
-
Heat to 100°C for 4-12 hours.
-
Checkpoint: Monitor via LCMS. If conversion < 50% after 4 hours, increase temp to 120°C or switch to Protocol B.
Protocol B: The "Slow-Release" (For Unstable 2-Indolyl Substrates)
Use this for 2-substituted indoles or whenever deboronation is observed.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Indole-2-MIDA boronate (1.5 equiv)
-
Catalyst: Pd-G4-SPhos (2-5 mol%)
-
Base: K3PO4 (5.0 equiv) or Ba(OH)2 (3.0 equiv)
-
Solvent: THF/Water (10:1)
Step-by-Step:
-
Charge vial with aryl halide, MIDA boronate, and Catalyst.
-
Add degassed THF and Water.
-
Add Base.[1] Note: Hydrolysis of MIDA requires water and base.
-
Heat to 60-80°C . (Lower temperature is possible due to slow release).
-
Why this works: The base slowly hydrolyzes the MIDA ester, releasing the unstable boronic acid only as fast as the catalyst can consume it, preventing accumulation and decomposition [3].
Module 4: Troubleshooting & FAQ
Visual Troubleshooting Guide
Figure 2: Troubleshooting logic flow based on LCMS analysis of crude reaction mixture.
Frequently Asked Questions
Q: My indole substrate has a free N-H. Do I need to protect it? A: Generally, yes . A free N-H at the indole 1-position can deprotonate (pKa ~16), forming an indolyl anion that can coordinate to Palladium and shut down catalysis ("poisoning").
-
Fix: Protect with Boc, Tosyl, or SEM.
-
Workaround: If protection is impossible, use 3-4 equivalents of base to ensure complete deprotonation and use a highly active catalyst (Pd-G4-XPhos) to outcompete the poisoning effect.
Q: I see "Homocoupling" of my aryl halide. Why? A: This is usually caused by oxygen leakage or incomplete transmetalation.
-
Fix: Ensure rigorous degassing (sparging with Ar for 10 mins). If the boronate is sterically hindered, the catalyst waits too long for transmetalation and may undergo disproportionation. Switch to a smaller ligand (SPhos instead of XPhos) if steric bulk allows, or increase the concentration of the boronate.
Q: Can I use microwave heating? A: Yes, but be cautious with 2-indoleboronic acids. Rapid heating often accelerates protodeboronation faster than the cross-coupling. For MIDA boronates, microwave heating is excellent (100-120°C for 20 mins) as it accelerates the hydrolysis step.
Q: Why K3PO4 instead of K2CO3 or Cs2CO3? A: K3PO4 is a "goldilocks" base. It is strong enough to activate the boronic acid but has higher solubility in dioxane/water mixtures than K2CO3. Cs2CO3 is often too strong and can degrade sensitive functional groups on the indole.
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
-
Knapp, D. M., et al. (2010). Slow-Release of Unstable Boronic Acids from MIDA Boronates.[2] Journal of the American Chemical Society.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
Sources
Validation & Comparative
Technical Guide: HPLC Method Development for Purity of Indole-2-Carboxylic Acid Derivatives
Executive Summary & Strategic Rationale
Indole-2-carboxylic acid (I2CA) derivatives are critical scaffolds in the synthesis of NMDA receptor antagonists, antiviral agents (e.g., HIV-1 integrase inhibitors), and antihypertensives (e.g., Perindopril intermediates). The purity analysis of these compounds presents a specific chromatographic challenge: balancing the retention of the polar, ionizable carboxylic acid moiety (
This guide compares two primary stationary phase strategies: C18 (Octadecyl) versus Phenyl-Hexyl .[1] While C18 remains the industry workhorse, experimental evidence suggests that Phenyl-Hexyl phases offer superior selectivity for indole derivatives due to
Critical Method Parameters (CMP) & Chemistry
To develop a self-validating method, one must understand the analyte's behavior in solution.
-
Acidic Functionality: The carboxylic acid at position 2 has a
of approximately 4.4. To ensure robust retention and symmetrical peak shape, the mobile phase pH must be maintained at pH 2.5 . This suppresses ionization ( ), forcing the molecule into its neutral, hydrophobic state. -
Aromatic Core: The indole ring is electron-rich. This property can be exploited using phenyl-based stationary phases to separate impurities that differ only in electron density (e.g., chloro- vs. fluoro-indoles) rather than just hydrophobicity.
Comparison of Stationary Phases
| Feature | Alternative A: C18 (Standard) | Alternative B: Phenyl-Hexyl (Recommended) |
| Interaction Mechanism | Hydrophobic interaction (dispersive forces). | Hydrophobic + |
| Selectivity | Separates based on alkyl chain length and general hydrophobicity.[2] | Separates based on aromaticity, electron density, and ring substitution. |
| Peak Shape for Indoles | Good, but can show tailing if residual silanols interact with the indole nitrogen. | Excellent; the phenyl ring provides steric protection and complementary electronic interaction. |
| Impurity Resolution | Poor resolution between positional isomers (e.g., Indole-2-COOH vs. Indole-3-COOH). | Superior resolution of positional isomers and aromatic byproducts. |
Experimental Protocols
Reagents and Equipment[1][3][4][5][6][7]
-
HPLC System: Quaternary pump, PDA detector (200-400 nm), Autosampler.
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.
-
Additives: Formic Acid (FA) or Phosphoric Acid (
).
Optimized Method Conditions
The following protocol serves as a robust starting point for purity analysis.
Method A: The "Workhorse" C18 Protocol
-
Column: Agilent ZORBAX Eclipse Plus C18,
mm, 3.5 m (or equivalent). -
Mobile Phase A: 0.1% Formic Acid in Water (pH
2.7). -
Flow Rate: 1.0 mL/min.[4]
-
Gradient: 5% B (0-2 min)
95% B (20 min) 95% B (25 min). -
Detection: UV @ 280 nm (Indole max) and 220 nm (Amide/Carboxyl).
Method B: The "Selectivity" Phenyl-Hexyl Protocol (Recommended)
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl,
mm, 3.5 m. -
Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: Methanol (MeOH promotes
- interactions better than ACN). -
Flow Rate: 0.8 mL/min (MeOH has higher backpressure).
-
Gradient: 10% B (0 min)
90% B (25 min).
Method Development Workflow
The following diagram illustrates the decision matrix for optimizing the separation of I2CA derivatives.
Figure 1: Decision tree for HPLC method development, prioritizing column switching over complex mobile phase manipulation for indole derivatives.
Performance Data & Validation Criteria
Simulated Retention Data
The table below illustrates typical retention behavior observed when analyzing a crude synthesis mixture of an Indole-2-carboxylic acid derivative.
| Compound | Structure Type | Retention (C18 + ACN) | Retention (Phenyl-Hexyl + MeOH) | Observation |
| Indole-2-Carboxylic Acid | Target Analyte (Polar) | 6.5 min | 7.2 min | Increased retention on Phenyl due to ring interaction. |
| Indole | Decarboxylated Impurity | 12.1 min | 13.5 min | Well resolved on both. |
| Ethyl Indole-2-Carboxylate | Ester Intermediate | 18.4 min | 19.1 min | Late eluter (Hydrophobic). |
| Indole-3-Carboxylic Acid | Positional Isomer | 6.7 min (Co-elutes) | 8.1 min (Resolved) | Critical Advantage of Phenyl-Hexyl. |
System Suitability Limits (Self-Validating System)
To ensure the trustworthiness of the data, the following criteria must be met before every sample set:
-
Resolution (
): between the active peak and the nearest impurity (specifically the positional isomer). -
Tailing Factor (
): . (Values indicate secondary interactions; consider increasing buffer strength). -
Precision: RSD
for retention time and area (n=5 injections). -
Signal-to-Noise (S/N):
for the Limit of Quantitation (LOQ).
Troubleshooting & Optimization
-
Peak Tailing: If the indole peak tails significantly, it is often due to the interaction of the basic indole nitrogen with free silanols. Solution: Increase buffer concentration to 20-25 mM or switch to a column with higher carbon load/end-capping.
-
Peak Splitting: Indole-2-carboxylic acid can form dimers or exist in equilibrium if the pH is near the
. Solution: Ensure mobile phase pH is at least 2 units away from the (Target pH 2.5).
References
-
Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Analyses of Indole Compounds in Sugar Cane Juice by HPLC and LC-MS. Molecules, 2017.[5] Available at: [Link]
-
Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers. Chromatography Research International, 2012. Available at: [Link]
-
Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases. LCGC International. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives. RSC Advances, 2024. Available at: [Link]
Sources
- 1. halocolumns.com [halocolumns.com]
- 2. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 3. Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Crystal Structure Data for Indole-2-Carboxylic Acid Analogs: A Comparative Technical Guide
Topic: Crystal Structure Data for Indole-2-Carboxylic Acid Analogs Content Type: Publish Comparison Guide
Executive Summary & Strategic Importance
Indole-2-carboxylic acid (I2CA) scaffolds are critical pharmacophores in the development of NMDA receptor antagonists (specifically glycine site inhibitors) and HIV-1 integrase inhibitors.[1] However, the solid-state performance of these analogs—specifically their crystal packing and polymorphism—remains a frequent bottleneck in formulation.
This guide moves beyond basic characterization to compare the structural causality of I2CA analogs. Unlike simple carboxylic acids that predictably form centrosymmetric dimers, I2CA derivatives exhibit a competition between catemeric ribbons and cyclic dimers . Understanding this dichotomy is essential for predicting solubility, tablet stability, and bioavailability.
Key Technical Insight
The "Performance" of a crystal structure in this context is defined by its Supramolecular Synthon Robustness .
-
Alternative A (The Catemer): Found in the parent I2CA and 5-methoxy polymorph 1. Favors high-aspect-ratio needles; often lower solubility due to infinite hydrogen-bond networks.
-
Alternative B (The Cyclic Dimer): Found in 5-halo analogs and 5-methoxy polymorph 2.[1] Favors block-like habit; generally preferred for processing but susceptible to solvent inclusion.
Comparative Analysis: Crystal Packing Motifs
The core differentiator among I2CA analogs is the hydrogen-bonding motif. The indole N-H donor competes with the carboxylic O-H donor, creating distinct packing arrangements.
Table 1: Structural Parameters of Key I2CA Analogs
| Compound | Substituent (C5) | Space Group | Crystal System | Packing Motif | Key Interaction | Ref |
| I2CA (Parent) | -H | Pna21 | Orthorhombic | Catemer (Ribbon) | Infinite chains via N-H[1]···O and O-H···O | [1] |
| 5-Methoxy-I2CA | -OCH3 | C2/c | Monoclinic | Catemer (Ribbon) | Polymorph 1: Similar to parent | [2] |
| 5-Methoxy-I2CA | -OCH3 | P21/c | Monoclinic | Cyclic Dimer | Polymorph 2: | [3] |
| 5-Chloro-I2CA | -Cl | P21/c | Monoclinic | Cyclic Dimer | Classic centrosymmetric dimer | [3] |
| 5-Bromo-I2CA | -Br | P21/c | Monoclinic | Cyclic Dimer | Isostructural to 5-Cl analog | [3] |
Mechanism of Action: Catemer vs. Dimer
-
The Catemer (Ribbon): In the parent I2CA, the carboxylic acid O-H donates to the carbonyl oxygen of a neighboring molecule in a screw-axis relation. The Indole N-H reinforces this chain. This creates a "flat ribbon" structure.[2][3][4][5]
-
The Cyclic Dimer: In 5-halo derivatives, the substituent alters the lattice energy sufficiently to favor the classic
carboxylic acid dimer. This discrete unit interacts with others via - stacking rather than infinite H-bonds.
Visualization of Structural Logic
The following diagram illustrates the decision pathway for supramolecular assembly and the resulting macroscopic properties.
Figure 1: Structural logic flow connecting chemical substitution to solid-state performance.
Experimental Protocols
To ensure reproducibility in comparative studies, use the following self-validating protocols. Crystallization of I2CA analogs is sensitive to solvent polarity; protic solvents often encourage catemer formation by competing for hydrogen bonds.
Protocol A: Polymorph Screening (Vapor Diffusion)
Objective: Access metastable forms (e.g., 5-Methoxy Polymorph 2).[1]
-
Dissolution: Dissolve 20 mg of the I2CA analog in 2 mL of THF or Acetone (Hydrogen bond acceptors).
-
Why: These solvents disrupt the catemer chains found in the raw material.
-
-
Setup: Place the solution in a small inner vial.
-
Diffusion: Place the open inner vial inside a larger jar containing 10 mL of Pentane or Hexane (Antisolvent). Seal the outer jar.
-
Equilibration: Allow to stand undisturbed at 20°C for 3-5 days.
-
Validation: Check crystals under polarized light. Needle habits suggest catemers; blocks suggest dimers. Confirm with Single Crystal XRD (SC-XRD).
Protocol B: High-Purity Recrystallization (Slow Evaporation)
Objective: Thermodynamic stability for biological assays.[1]
-
Solvent Choice: Use Ethanol/Water (80:20) .[1]
-
Why: Water acts as a "structural lubricant," allowing the molecules to reorganize into their most thermodynamically stable lattice (usually the catemer for the parent acid).
-
-
Process:
-
Heat solvent to 60°C.
-
Add solid I2CA analog until saturation.
-
Hot filter through a 0.45 µm PTFE membrane (remove nucleation sites).[1]
-
Cool slowly (1°C/min) to room temperature.
-
-
Harvest: Filter and dry under vacuum at 40°C.
Biological Context: Structure-Activity Relationship (SAR)[1]
While solid-state data dictates formulation, the "performance" in drug discovery relates to receptor binding.
-
NMDA Receptor (Glycine Site):
-
I2CA analogs bind by chelating the Mg²⁺ ion in the active site.
-
Crucial Insight: The syn conformation of the carboxylic acid required for chelation is often different from the anti conformation found in the catemer crystal lattice. This implies an energy penalty for desolvation and conformational adjustment upon binding [4].
-
-
HIV-1 Integrase:
-
Hydrophobic substituents at C5 (like -Cl, -Br) improve interaction with the hydrophobic pocket, correlating with the stability of the dimeric crystal lattice (driven by similar hydrophobic packing forces) [5].
-
References
-
Crystal and molecular structures of indole-2-carboxylic acid. Journal of Molecular Structure. (2003). Link
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. Molecules. (2024).[6] Link
-
Experimental and computational study on dimers of 5-halo-1H-indole-2-carboxylic acids. Journal of Molecular Structure. (2023). Link[1][7]
-
Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Molecular Pharmacology. (1989). Link
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. (2023). Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-cyclopropyl-1H-indole-2-carboxylic acid
For professionals engaged in the intricate world of drug discovery and chemical research, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory practice. This guide provides an in-depth, procedural framework for the proper disposal of 5-cyclopropyl-1H-indole-2-carboxylic acid. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not always readily available, this document outlines a conservative and robust disposal strategy. This approach is grounded in the known hazards of its constituent chemical moieties—the indole ring, the carboxylic acid group, and the cyclopropyl group—and aligns with authoritative hazardous waste management principles.
The causality behind this cautious approach is clear: indole derivatives can exhibit varying levels of toxicity and irritation, while carboxylic acids are inherently corrosive.[1] Therefore, in the absence of complete data, we must operate under the assumption that the compound is hazardous to ensure the highest level of safety for both laboratory personnel and the environment.
Part 1: Hazard Assessment and Classification
The foundational step in any chemical disposal protocol is a thorough hazard assessment to determine if the substance qualifies as hazardous waste.[2] This assessment is the legal and ethical responsibility of the waste generator.[2]
-
Structural Analogue Analysis:
-
Indole-2-carboxylic acid & Indole-3-carboxylic acid: These related compounds are known to be irritants and may be harmful if swallowed or in contact with skin.[1]
-
5-Cyclopropyl-1H-indole: A structurally similar precursor, is known to cause skin, eye, and respiratory irritation.[3]
-
Carboxylic Acids: This functional group can impart corrosive properties.[4]
-
Part 2: Essential Safety and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, the implementation of appropriate safety measures is mandatory. All handling of 5-cyclopropyl-1H-indole-2-carboxylic acid and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]
| PPE Category | Item | Specifications and Rationale |
| Eye/Face Protection | Safety Goggles | Must be worn to protect against potential splashes. For higher-risk activities, a face shield should be used in conjunction with goggles.[3][9] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves should be worn to prevent skin contact. Gloves must be inspected for integrity before each use and disposed of as hazardous waste after handling.[9][10] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is required to protect against spills and contamination of personal clothing.[9] |
Part 3: Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe segregation, containment, and disposal of 5-cyclopropyl-1H-indole-2-carboxylic acid waste.
Step 1: Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous chemical reactions.[5][11]
-
Designate a Waste Stream: Dedicate a specific waste container for "Non-Halogenated Organic Solids" or "Carboxylic Acid Waste," depending on your institution's waste stream categories.
-
Container Compatibility: Use a container made of a material compatible with organic acids, such as a high-density polyethylene (HDPE) or glass bottle.[12] Ensure the container is in good condition, free from cracks or leaks, and has a secure, tightly fitting screw cap.[13][14] The original product container, if empty, is often a suitable choice for accumulating the same waste.[9]
-
Incompatibility Warning: Do NOT mix this waste with bases, strong oxidizing agents, or cyanides.[1][11] Store the waste container away from these incompatible materials, ideally in separate secondary containment bins.[14]
Step 2: Waste Accumulation and Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.[14][15]
-
Labeling: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The full chemical name: "5-cyclopropyl-1H-indole-2-carboxylic acid" . Avoid using abbreviations or chemical formulas.[14]
-
An accurate list of all constituents and their approximate percentages, including any solvents.[14]
-
The associated hazards (e.g., "Irritant," "Corrosive").[11]
-
The date accumulation started.[11]
-
Container Management: Keep the waste container securely closed at all times, except when you are actively adding waste.[5][13] Leaving a funnel in an open container is a common but serious violation of safety regulations.[14] Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[14]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation.[11][14]
-
Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), such as a marked section of a workbench or within a chemical fume hood.[11]
-
Secondary Containment: The container must be placed within a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.[5][14] This is especially critical for waste stored near sinks or drains.[14]
-
Inspection: Inspect the SAA and the waste container weekly for any signs of leaks, degradation, or label damage.[5][11]
Step 4: Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed and approved channel.
-
Request Pickup: Once the container is full (no more than 80-90% capacity) or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), schedule a waste pickup.[5][13]
-
Contact EHS: Contact your institution's EHS office or use their online system to submit a waste removal request.[14]
-
Professional Disposal: Do not attempt to treat or neutralize this chemical waste yourself unless it is part of a specifically approved and documented laboratory procedure.[8] The final disposal must be handled by a licensed professional waste disposal service.[9][16]
Part 4: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, or if you are ever in doubt, evacuate the area and contact your institution's emergency response line or EHS department.[13]
-
Wear Appropriate PPE: At a minimum, wear the PPE outlined in Part 2.
-
Containment: Absorb the spilled material with an inert absorbent such as vermiculite, dry sand, or earth.[3][8] Do not use combustible materials like paper towels without first neutralizing.
-
Collection: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.[9]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: All cleanup materials, including contaminated gloves and absorbent, must be disposed of as hazardous waste.[9][13]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5-cyclopropyl-1H-indole-2-carboxylic acid.
Caption: Decision workflow for the disposal of 5-cyclopropyl-1H-indole-2-carboxylic acid.
References
-
Laboratory Hazardous Chemical Waste Guidelines. University of California, Irvine - Environmental Health & Safety.
-
Laboratory Chemical Waste Guidelines. Stanford University - Environmental Health & Safety.
-
Hazardous Waste Management and Disposal System. Princeton University - Environmental Health & Safety.
-
Proper Disposal of 1-(Hydroxymethyl)indole-2,3-dione: A Step-by-Step Guide. BenchChem.
-
Safe Disposal of 1-Ethyl-1H-indol-7-amine: A Procedural Guide. BenchChem.
-
Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. BenchChem.
-
5-cyclopropyl-1H-indole-2-carboxylic acid | 1242429-48-6. Sigma-Aldrich.
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
-
Safety Data Sheet: 5-Cyclopropyl-1H-indole. AK Scientific, Inc.
-
Essential Safety and Operational Guide for Handling Cyclopropyl 2-(4-fluorophenyl)ethyl ketone. BenchChem.
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
-
Safety Data Sheet: Indole. Vigon International.
-
Safety Data Sheet: 1H-Indole-2-carboxylic acid. Fisher Scientific.
-
Safety Data Sheet: Cyclopropanecarboxylic acid. Fisher Scientific.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
5-Cyclopropyl-1H-indole-2-carboxylic acid | CAS RN 1242429-48-6. Biosynth.
-
Safety Data Sheet: Kovac's Indole Reagent. Neogen.
-
Chemical Waste Disposal Guidelines. University of Florida, Department of Chemistry.
-
Safety Data Sheet: Indole-3-carboxylic Acid. Cayman Chemical.
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- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. acs.org [acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. ehs.stanford.edu [ehs.stanford.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
